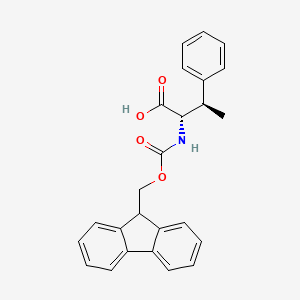

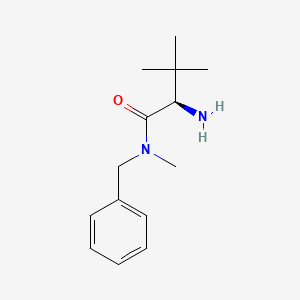

(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

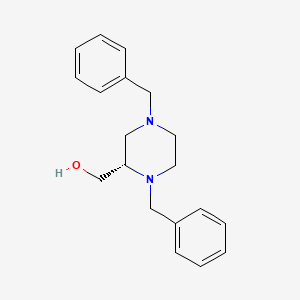

“(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)” is a chemical compound with the molecular formula C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H19NO . It contains 13 carbon atoms, 19 hydrogen atoms, and one each of nitrogen and oxygen atoms . The exact structure would depend on the arrangement of these atoms and the presence of any functional groups.Aplicaciones Científicas De Investigación

Peptide Synthesis and Structure Analysis

Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights its use in studying peptides' chemical, physicochemical, spectroscopic, and conformational aspects. TOAC, a paramagnetic amino acid, has been used to analyze backbone dynamics and secondary structure in peptides through various techniques like EPR spectroscopy, X-ray crystallography, and NMR, among others (Schreier et al., 2012).

Catalytic Non-Enzymatic Kinetic Resolution

In the context of chiral compound synthesis, catalytic non-enzymatic procedures using chiral catalysts have become important for achieving high enantioselectivity and yield in the kinetic resolution of racemates. This approach is crucial for the industrial synthesis of chiral compounds, showcasing the significance of catalysts in asymmetric organic synthesis (Pellissier, 2011).

Food Flavor Analysis

Studies on branched aldehydes, which are crucial flavor compounds in food, focus on their production and degradation pathways from amino acids. Understanding these pathways allows for the control over flavor compound formation in foods, emphasizing the link between chemistry and food science (Smit et al., 2009).

Chromatography and Chemical Analysis

Research on amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents (CDRs) for liquid chromatography highlights the use of these compounds for enantioseparation. This has applications in controlling enantiomeric purity in pharmaceuticals and analyzing commercial formulations (Batra & Bhushan, 2014).

Advanced Oxidation Processes

The review on the degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes, discusses their effectiveness in mineralizing resistant compounds. This highlights the environmental applications of chemical techniques in treating water and reducing toxicity (Bhat & Gogate, 2021).

Propiedades

IUPAC Name |

(2R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJOYZVWYQVWSP-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.